3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride
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Overview
Description
3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. The starting materials often include amines and epoxides, which undergo nucleophilic substitution and cyclization under controlled conditions. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action can vary depending on the specific biological target .
Comparison with Similar Compounds
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
Uniqueness: 3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2613382-21-9 |
---|---|
Molecular Formula |
C7H15Cl2N3O |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
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